molecular formula C19H25FN2O3S B11303828 N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide

Cat. No.: B11303828
M. Wt: 380.5 g/mol
InChI Key: SEAYPNKGWYTNMD-UHFFFAOYSA-N
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Description

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a sulfonyl group, and a pyrrole ring

Preparation Methods

The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the reaction of appropriate starting materials under acidic conditions.

    Introduction of the sulfonyl group: This step involves the reaction of the pyrrole intermediate with a sulfonyl chloride derivative in the presence of a base.

    Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction.

    Final amide formation: The final step involves the reaction of the intermediate with an appropriate amine to form the desired amide compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with protein active sites, potentially inhibiting enzyme activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins. The overall effect of this compound depends on its ability to modulate specific biochemical pathways.

Comparison with Similar Compounds

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide can be compared with similar compounds such as:

    N-{3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which can affect its reactivity and binding properties.

    N-{3-[(4-methylphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide: The presence of a methyl group instead of a fluorine atom can influence the compound’s hydrophobicity and interaction with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H25FN2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C19H25FN2O3S/c1-11(2)19(23)21-18-17(13(5)14(6)22(18)12(3)4)26(24,25)16-9-7-15(20)8-10-16/h7-12H,1-6H3,(H,21,23)

InChI Key

SEAYPNKGWYTNMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C(C)C)C(C)C)C

Origin of Product

United States

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